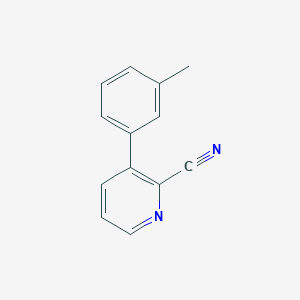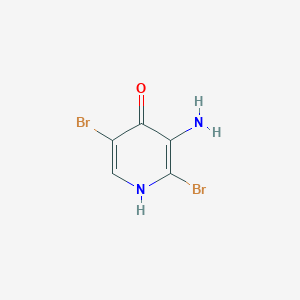
(5-Methylisoxazol-3-yl)(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methylisoxazol-3-yl)(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Potential
(5-Methylisoxazol-3-yl)(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone derivatives have been synthesized and characterized, showing promising antibacterial and antifungal activities. These compounds, including similar isoxazole and pyrazole derivatives, have been tested against various bacterial strains such as S. aureus, E. coli, B. subtilis, P. aeruginosa, S. pyogenes, and fungal strains including T. viride, A. flavus, A. brasillansis, and C. albicans. The results suggest significant potential for these compounds in antimicrobial applications, with good activity profiles indicating their usefulness in developing new antibacterial and antifungal agents (Sanjeeva, Narendra, & Venkata, 2022).
Antiproliferative Activity
Another area of application is the antiproliferative activity of related isoxazole compounds, where certain derivatives have been evaluated for their potential against cancer cell lines. This includes the synthesis of novel heterocycles that have shown promising results in inhibiting tumor growth and demonstrating cytotoxic effects on cancer cells. The structural characterization and biological evaluation of these compounds suggest their potential as therapeutic agents in cancer treatment, highlighting the versatility of isoxazole derivatives in medicinal chemistry (Prasad et al., 2018).
Anticonvulsant Properties
Research into isoxazole derivatives has also explored their use as anticonvulsant agents. Specific isoxazoline-linked compounds have been synthesized and tested for their efficacy in seizure models. These studies indicate that certain isoxazole derivatives can serve as effective sodium channel blockers, offering a new avenue for the development of anticonvulsant medications. The evaluation of these compounds in electroshock models has shown significant protective effects, suggesting their utility in treating seizure disorders (Malik & Khan, 2014).
Apoptotic Agents in Cancer Therapy
Isoxazolines, particularly those linked via piperazine to benzoisothiazoles, have been synthesized and assessed for their apoptotic activities in cancer therapy. These novel compounds have shown potent cytotoxic and antineoplastic activities, comparable to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) protein, indicating their potential as effective apoptotic agents in cancer treatment. Such findings underscore the therapeutic relevance of isoxazole derivatives in inducing apoptosis in malignant cells, thereby offering a strategic approach to cancer therapy (Byrappa et al., 2017).
Propiedades
IUPAC Name |
[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-11-17(20-25-13)19(24)22-9-7-21(8-10-22)18(23)16-12-15(16)14-5-3-2-4-6-14/h2-6,11,15-16H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASDPNXWDNIOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}benzonitrile](/img/structure/B2714319.png)


![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2714327.png)
![3-oxo-N-[(oxolan-2-yl)methyl]-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2714328.png)
![N-cyclopentyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2714329.png)
![5-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide](/img/structure/B2714330.png)
![4-(methylsulfanyl)-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine](/img/structure/B2714331.png)

![2-(Pyridin-3-yl)-1-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one](/img/structure/B2714333.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea](/img/structure/B2714334.png)

